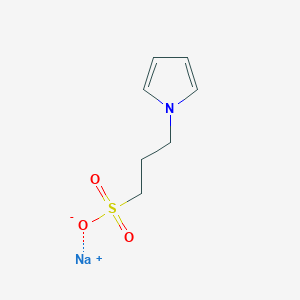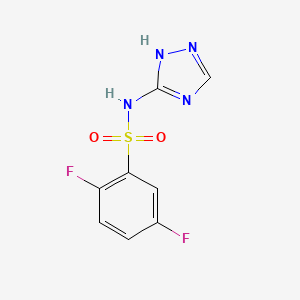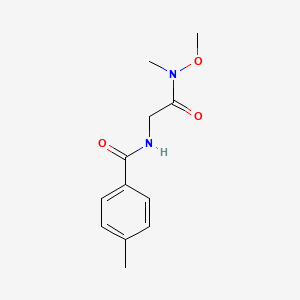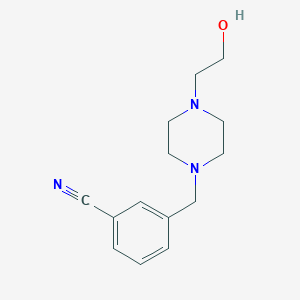
3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile typically involves the reaction of 4-(2-hydroxyethyl)piperazine with a suitable benzonitrile derivative. One common method involves the use of a Mannich reaction, where the piperazine derivative is reacted with formaldehyde and a benzonitrile compound under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the piperazine ring under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biology: The compound can be used in the development of probes for biological imaging and as a ligand in receptor studies.
Materials Science: It is employed in the synthesis of polymers and materials with specific electronic or optical properties.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyethyl group can enhance the compound’s solubility and bioavailability, while the benzonitrile moiety can interact with hydrophobic pockets in target proteins .
相似化合物的比较
Similar Compounds
4-(2-Hydroxyethyl)piperazine: A simpler analog without the benzonitrile group.
Benzonitrile: Lacks the piperazine and hydroxyethyl groups.
N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid (HEPES): Contains a piperazine ring with different substituents.
Uniqueness
3-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxyethyl and benzonitrile groups allows for versatile applications in various fields, distinguishing it from simpler analogs .
属性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C14H19N3O/c15-11-13-2-1-3-14(10-13)12-17-6-4-16(5-7-17)8-9-18/h1-3,10,18H,4-9,12H2 |
InChI 键 |
PFCOUNVGHGOKQM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCO)CC2=CC(=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



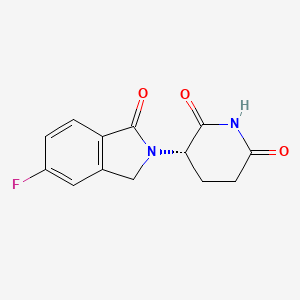
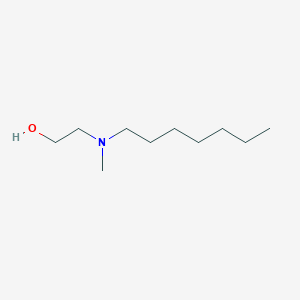
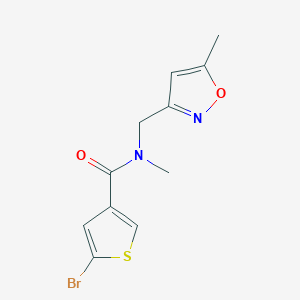

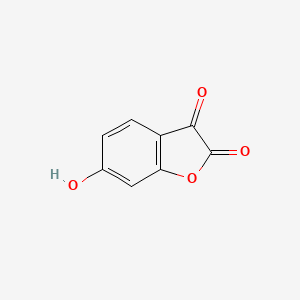
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
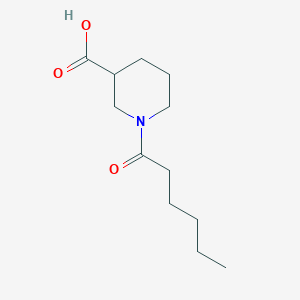
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
![7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)
